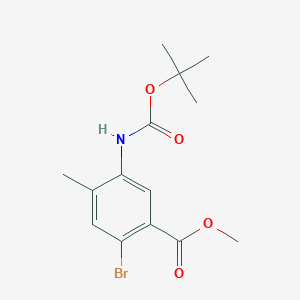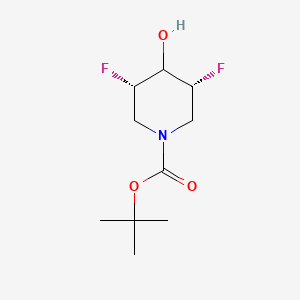
tert-butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with hydroxyl and difluoro groups. The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of Difluoro Groups: The difluoro groups can be introduced via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
tert-Butyl Protection: The tert-butyl group is typically introduced through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes:
- Using continuous flow reactors for efficient and scalable reactions.
- Employing robust purification techniques such as crystallization or chromatography.
- Ensuring high yields and purity through process optimization and quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The difluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Protection/Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols
Protection/Deprotection: tert-Butyl chloroformate, triethylamine, acidic conditions for deprotection
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl derivatives
Substitution: Formation of substituted piperidine derivatives
Protection/Deprotection: Formation of free amine derivatives
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structural features make it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: It can be employed in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Used as an intermediate in the synthesis of statins.
tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate: Used in the synthesis of pharmaceutical compounds.
Uniqueness
tert-Butyl (3R,4s,5S)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both difluoro and hydroxyl groups on the piperidine ring, which imparts distinct chemical and biological properties. The combination of these functional groups with the tert-butyl group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H17F2NO3 |
|---|---|
Molekulargewicht |
237.24 g/mol |
IUPAC-Name |
tert-butyl (3S,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(11)8(14)7(12)5-13/h6-8,14H,4-5H2,1-3H3/t6-,7+,8? |
InChI-Schlüssel |
PZPDVALOSYWDOT-DHBOJHSNSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C([C@H](C1)F)O)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C(C1)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Amino-2-hydroxyethyl)-2-[(dimethylamino)methyl]phenol](/img/structure/B13495150.png)
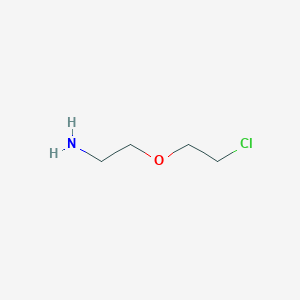
methanone](/img/structure/B13495169.png)
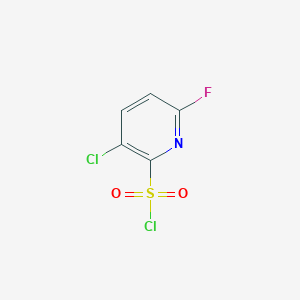
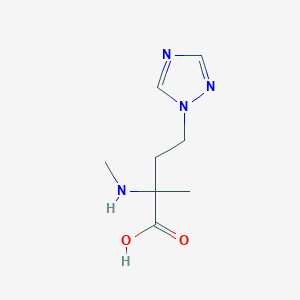
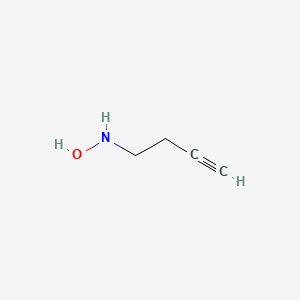
![3-Amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride](/img/structure/B13495204.png)
![2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol](/img/structure/B13495206.png)
![2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13495210.png)
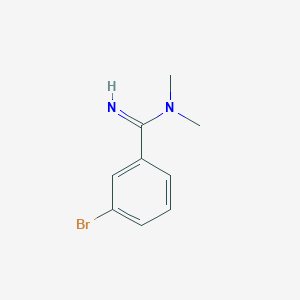
![(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13495220.png)
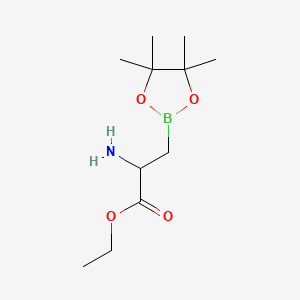
![1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride](/img/structure/B13495237.png)
